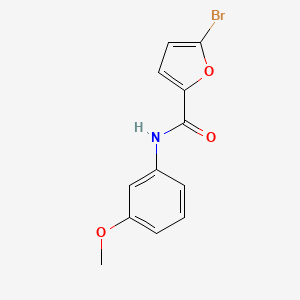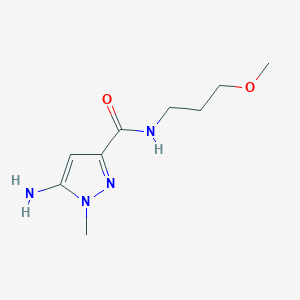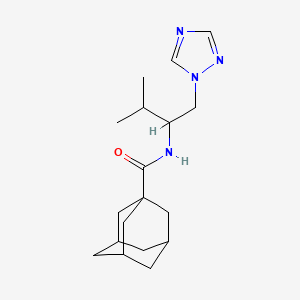![molecular formula C12H11N5 B2693046 N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrazin-4-amine CAS No. 2319783-52-1](/img/structure/B2693046.png)
N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrazin-4-amine” is a chemical compound that has attracted significant attention in scientific research due to its potential applications in medicine and industry. It belongs to the class of organic compounds known as pyridinylpyrimidines .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with anthranilic acids, forming 8H-pyrazolo[5’,1’:3,4]pyrazino[2,1-b]quinazolin-8-ones . This represents a new heterocyclic system .Scientific Research Applications
Synthesis and Characterization
N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrazin-4-amine and its derivatives have been actively researched for their synthesis and structural characterization. A study detailed the synthesis, characterization, and bioactivities of pyrazole derivatives, identifying antitumor, antifungal, and antibacterial pharmacophore sites. The study utilized various techniques, including FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography, to determine the structure of synthesized compounds. These compounds showed potential biological activity against breast cancer and microbes, highlighting their significance in developing new therapeutic agents (Titi et al., 2020).
Optical and Electronic Properties
Research on trisheterocyclic systems with electron-donating amino groups, including derivatives of this compound, has provided insights into their structure-dependent and environment-responsive optical properties. These studies are essential for understanding the thermal, redox, UV–Vis absorption, and emission properties of these compounds, which are crucial for their application in electronic and photonic devices. The findings contribute to the development of more efficient emitters and materials with large Stokes shifts, relevant for optoelectronic applications (Palion-Gazda et al., 2019).
Antimalarial Potential
The antimalarial potential of novel quinoline-pyrazolopyridine derivatives, related to this compound, has been explored. These compounds were synthesized and tested in vitro against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum and in vivo for their suppressive effects on malaria in mice. This research provides a foundation for the development of new antimalarial drugs, addressing the need for effective treatments against drug-resistant malaria strains (Saini et al., 2016).
Mechanism of Action
Target of Action
Related compounds in the pyrazolo[1,5-a]pyrimidines family have been identified as strategic compounds for optical applications .
Mode of Action
It’s known that the photophysical properties of related compounds can be tuned, and electron-donating groups at certain positions on the fused ring can improve both absorption and emission behaviors .
Biochemical Pathways
Related compounds in the pyrazolo[1,5-a]pyrimidines family have been used in studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Result of Action
Related compounds in the pyrazolo[1,5-a]pyrimidines family have been identified as strategic compounds for optical applications due to their tunable photophysical properties .
Action Environment
Related compounds in the pyrazolo[1,5-a]pyrimidines family have shown stability under exposure to extreme ph .
properties
IUPAC Name |
N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrazin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c1-9-3-2-4-11(15-9)16-12-10-5-6-14-17(10)8-7-13-12/h2-8H,1H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBSUDFCJOEHQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC=CN3C2=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2692964.png)

![2-chloro-4-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]benzamide](/img/structure/B2692968.png)
![{5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-3-isoxazolyl}methanol](/img/structure/B2692969.png)
![(Z)-N-(1-(5-bromo-2-methoxyphenyl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2692970.png)
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2692972.png)

![N-benzyl-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2692974.png)
![2,2-Difluoro-5-(2-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane](/img/structure/B2692976.png)
![3-amino-N-[(4-methylphenyl)methyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2692977.png)
![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2692978.png)


![[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 5-bromofuran-2-carboxylate](/img/structure/B2692986.png)